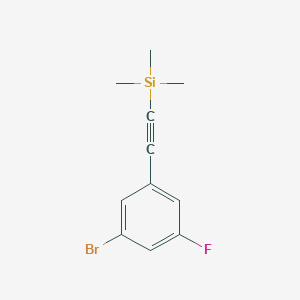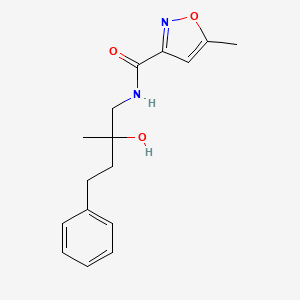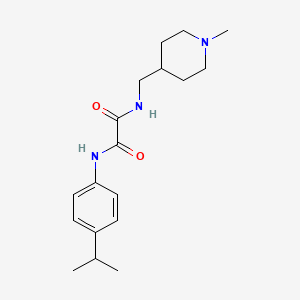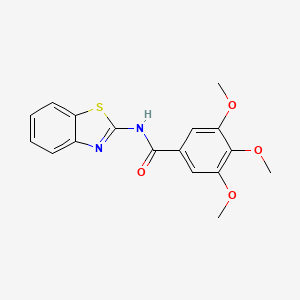
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane” is a chemical compound that belongs to the family of organosilanes . It has a molecular weight of 271.2 . The IUPAC name for this compound is (3-bromo-5-fluorophenyl)ethynyl)trimethylsilane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrFSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Remote Trimethylsilyl Groups and Deprotonation of Fluoroarenes
The interference of remote trimethylsilyl groups with the ortho deprotonation of fluoroarenes and chloroarenes has been studied, highlighting the impact of bulky silyl substituents on the neighboring halogen's reactivity. This research shows how the steric hindrance introduced by trimethylsilyl groups affects the metalation reactions critical in organic synthesis, thereby informing the strategic placement of such groups in synthetic pathways (Heiss et al., 2007).
Fluorine-Flanked Congested Sites and Buttressing Effects
Another study focuses on the minimal, though perceptible, buttressing effects on the proton mobility of arenes, particularly when fluorine atoms flank congested sites. This research provides insights into how fluorine and trimethylsilyl groups' positioning influences the reactivity and metalation of arenes, which is valuable for designing compounds with specific reactivity profiles (Heiss, Leroux, & Schlosser, 2005).
Electroluminescence and Photophysical Characteristics
The synthesis and photophysical characteristics of 2,7-fluorenevinylene-based trimers have been explored, with an emphasis on their applications in organic light-emitting diodes (OLEDs). This research underlines the potential of incorporating 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane derivatives into OLED materials to achieve enhanced electroluminescence and photoluminescence properties, thereby contributing to the advancement of display and lighting technologies (Mikroyannidis, Fenenko, & Adachi, 2006).
Tuning Electronic Properties of Polythiophenes
Research on 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes showcases the relevance of fluoroarene and trimethylsilyl-functionalized compounds in modifying the electronic and optical properties of conductive polymers. This has significant implications for the development of polymeric materials for electronics and optoelectronics (Gohier et al., 2013).
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCWUBVLBSQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)

![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)





![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2905103.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)
